2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a quinazolinone core, a butanamide side chain, and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the butanamide side chain and the methylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-ethyl-N-{4-nitro-2-methylphenyl}butanamide
- 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide
Uniqueness
What sets 2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide apart from similar compounds is its unique quinazolinone core and the specific arrangement of functional groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-ethyl-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]butanamide |
InChI |
InChI=1S/C21H25N3O2/c1-4-14(5-2)20(26)24-21-22-12-17-18(23-21)10-16(11-19(17)25)15-8-6-13(3)7-9-15/h6-9,12,14,16H,4-5,10-11H2,1-3H3,(H,22,23,24,26) |
InChI Key |
ZBBPLHRCHPBVOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.